molecular formula C5H6O2 B076283 2-Hydroxycyclopent-2-en-1-one CAS No. 10493-98-8

2-Hydroxycyclopent-2-en-1-one

Cat. No.: B076283
CAS No.: 10493-98-8
M. Wt: 98.1 g/mol
InChI Key: WOPKYMRPOKFYNI-UHFFFAOYSA-N
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Description

2-Hydroxycyclopent-2-en-1-one, also known as 2-Hydroxy-2-cyclopenten-1-one, is an organic compound with the molecular formula C5H6O2. It is a cyclic enol-ketone that features a hydroxyl group attached to a cyclopentenone ring. This compound is known for its role in various chemical reactions and its presence in natural products and synthetic intermediates .

Safety and Hazards

2-Hydroxycyclopent-2-en-1-one is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used to avoid contact with skin and eyes. Avoid breathing dust, fume, gas, mist, or vapours. Ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopent-2-en-1-one can be synthesized through several methods. One common laboratory method involves the reaction of cyclopentadiene with sodium hypochlorite to form a chloroketone intermediate, which is then hydrolyzed to yield this compound . Another method involves the oxidation of cyclopentene using a suitable oxidizing agent, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene in the presence of a palladium catalyst, followed by oxidation and hydrolysis steps. This method ensures high yield and purity of the final product .

Properties

IUPAC Name

2-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPKYMRPOKFYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146839
Record name 2-Hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10493-98-8
Record name 2-Hydroxy-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10493-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-cyclopentenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxycyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HYDROXY-2-CYCLOPENTENONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Hydroxycyclopent-2-en-1-one in natural product chemistry?

A1: this compound derivatives are found in various plant extracts and have demonstrated potential for biological activity. For instance, 4-ethyl-2-hydroxycyclopent-2-en-1-one was identified in the leaf extracts of Rumex vesicarius [], a plant traditionally used in Saudi Arabia for medicinal purposes. This compound was also detected in Ayurvedic medicines like Aragwadharishtam [] and Modified Arjunarishta [], highlighting its potential relevance in traditional medicine.

Q2: Can you elaborate on the antimicrobial activity associated with this compound derivatives?

A2: While the specific mechanism of action of 4-ethyl-2-hydroxycyclopent-2-en-1-one remains to be fully elucidated, its presence in Rumex vesicarius extracts, which displayed moderate to strong antimicrobial activity against various bacterial strains, suggests a potential role in the plant's defense mechanism []. Further research is needed to confirm its direct antimicrobial activity and explore potential mechanisms.

Q3: How is this compound used in organic synthesis?

A3: 2-Hydroxycyclopent-2-en-1-ones, particularly 3-aryl-substituted derivatives, are valuable starting materials in asymmetric synthesis. They can undergo asymmetric oxidation to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids []. This reaction is influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups generally leading to higher yields but lower enantioselectivity.

Q4: Are there any known nematicidal activities associated with this compound derivatives?

A4: Interestingly, a novel this compound derivative, 4(S)-butoxy-3-(butoxymethyl)-2-hydroxycyclopent-2-en-1-one, was isolated from the endoparasitic fungus Drechmeria coniospora YMF1.01759 []. While this specific compound wasn't directly tested for nematicidal activity, another metabolite from the same fungus, 5-hydroxymethylfuran-2-carboxylic acid, showed significant toxicity against the root knot nematode Meloidogyne incognita and inhibited egg hatching []. This finding highlights the potential of exploring D. coniospora and its metabolites, including structurally related this compound derivatives, for developing novel nematicides.

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying and characterizing this compound and its derivatives in complex mixtures like plant extracts and fungal cultures [, , , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, allowing for structural identification by comparing the obtained spectra to reference databases.

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